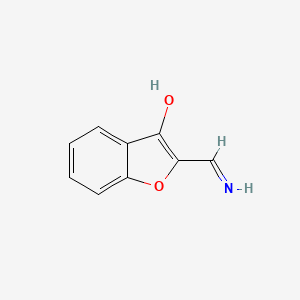

2-(Aminomethylene)benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Aminomethylene)benzofuran-3(2H)-one is a heterocyclic compound that features a benzofuran ring fused with an aminomethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethylene)benzofuran-3(2H)-one can be achieved through several methods. One common approach involves the reaction of benzofuran-3(2H)-one with an appropriate aminomethylene precursor under specific conditions. For instance, a copper iodide-catalyzed coupling reaction of benzofuran-3(2H)-ones with amines has been well established for the direct synthesis of α-ketoamides, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral copper complexes has been reported to promote highly enantioselective conjugate additions, resulting in high yields and excellent enantioselectivities .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethylene)benzofuran-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include copper iodide for coupling reactions, chiral copper complexes for enantioselective additions, and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include α-ketoamides, polycyclic benzofuran-type frameworks, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Aminomethylene)benzofuran-3(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, in the copper iodide-catalyzed coupling reaction, the process involves C–O bond cleavage and C=O/C–N bond formation, which may involve a free radical process . The compound’s effects are mediated through its ability to form stable intermediates and products that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Benzofuran-3(2H)-one: A closely related compound that serves as a precursor for the synthesis of 2-(Aminomethylene)benzofuran-3(2H)-one.

α-Ketoamides: These compounds share similar structural features and are often synthesized using similar methods.

Uniqueness

This compound is unique due to its specific aminomethylene group, which imparts distinct chemical and biological properties. Its ability to undergo highly enantioselective reactions and form stable intermediates makes it a valuable compound in various research and industrial applications .

Biological Activity

2-(Aminomethylene)benzofuran-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H9N1O1

- Molecular Weight : 175.19 g/mol

- IUPAC Name : 2-(Aminomethylene)-3-benzofuran-1(3H)-one

This compound features a benzofuran core with an aminomethylene substituent, which is crucial for its biological activity.

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. A study involving 23 synthesized derivatives revealed significant variability in cytotoxicity against human oral tumor cell lines, indicating that certain structural modifications can enhance its effectiveness. For instance, compounds with morpholine or piperazine structures showed increased activity when fluorine was introduced into the benzofuranone framework .

| Cell Line | Sensitivity Level |

|---|---|

| HSC-2 | Most Sensitive |

| HSG | Moderate |

| HSC-3 | Most Resistant |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties , particularly in the context of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegeneration. In vitro studies indicated that certain derivatives of 3-aminobenzofuran exhibited potent AChE inhibition, with IC50 values ranging from 0.64 to 81.06 μM, suggesting potential for treating cognitive decline associated with Alzheimer's .

| Compound | IC50 (μM) | AChE Inhibition |

|---|---|---|

| 5f | 0.64 | High |

| 5e | 81.06 | Low |

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. It has been suggested that derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes like AChE and BuChE contributes to its neuroprotective effects.

- Induction of Apoptosis : Cytotoxic effects against cancer cells may involve the induction of apoptosis through mitochondrial pathways.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell survival.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- A study published in Frontiers in Chemistry highlighted the synthesis and biological evaluation of novel benzofuran derivatives, showing promising results against Aβ aggregation, a hallmark of Alzheimer's pathology .

- Another research effort focused on the synthesis of benzofuran derivatives that act as selective CB2 agonists, indicating potential applications in pain management .

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-methanimidoyl-1-benzofuran-3-ol |

InChI |

InChI=1S/C9H7NO2/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-5,10-11H |

InChI Key |

NWJCROUMUFCWPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C=N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.